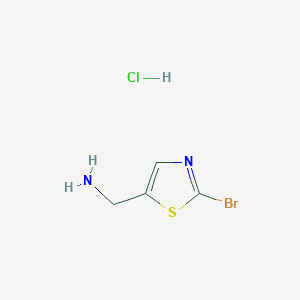

(2-Bromothiazol-5-yl)methanamine hydrochloride

Übersicht

Beschreibung

(2-Bromothiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6BrClN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the product .

Industrial Production Methods

Industrial production methods for (2-Bromothiazol-5-yl)methanamine hydrochloride are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 2 of the thiazole ring is highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the thiazole heterocycle. This reactivity is well-documented in analogous bromothiazole derivatives:

Reaction with Amines

In a study involving 2-bromothiazole, nucleophilic substitution with secondary amines (e.g., morpholine, piperidine, pyrrolidine) under solvent-free conditions at room temperature yielded 2-aminothiazole derivatives . For example:

-

Conditions : Room temperature, 2–24 hours.

-

Products : 2-Morpholinylthiazole (3a), 2-piperidinylthiazole (3b), and 2-pyrrolidinylthiazole (3c) with yields up to 95% .

While direct data for (2-Bromothiazol-5-yl)methanamine hydrochloride is limited, the bromine’s position suggests similar reactivity. The primary amine at position 5 does not sterically hinder substitution at position 2.

Table 1: Substitution Reactions of Bromothiazole Derivatives

Reactivity of the Primary Amine Group

The primary amine (–CH<sub>2</sub>NH<sub>2</sub>) at position 5 undergoes typical amine reactions:

Acylation

Reaction with acetyl chloride or acetic anhydride forms the corresponding acetamide:

Schiff Base Formation

Condensation with aldehydes/ketones yields imines:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and a base:

Reduction of the Thiazole Ring

Hydrogenation under high pressure can reduce the thiazole ring to a thiazolidine, though this may compromise aromaticity-driven stability .

Oxidation of the Amine

The primary amine can be oxidized to a nitro group or nitrile under strong oxidative conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), though this is less common due to competing side reactions .

Key Mechanistic Insights

-

The bromine atom at position 2 is the primary site for nucleophilic substitution due to the thiazole ring’s electron deficiency.

-

The amine group at position 5 participates in reactions typical of aliphatic amines but does not interfere with substitution at position 2.

For further experimental details, consult primary literature on bromothiazole reactivity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2-Bromothiazol-5-yl)methanamine hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with biological targets effectively, making it useful in drug development aimed at treating neurological disorders and inflammatory diseases. Notably, compounds containing thiazole rings are often associated with anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies have shown its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates the formation of diverse derivatives through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited an inhibition zone of 15 mm against Staphylococcus aureus when tested at a concentration of 100 µg/mL. This highlights its potential as a new antimicrobial agent.

Wirkmechanismus

The mechanism of action of (2-Bromothiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Chlorothiazol-5-yl)methanamine hydrochloride

- (2-Fluorothiazol-5-yl)methanamine hydrochloride

- (2-Iodothiazol-5-yl)methanamine hydrochloride

Uniqueness

(2-Bromothiazol-5-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific research and industrial applications .

Biologische Aktivität

(2-Bromothiazol-5-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrClNS

- Molecular Weight : Approximately 229.53 g/mol

- Structure : The compound features a thiazole ring substituted with a bromine atom at the 2-position and a methanamine group at the 5-position.

The structural characteristics of this compound are crucial for its biological activity, as the thiazole ring can participate in various biochemical interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has shown efficacy against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The compound's mechanism of action may involve interference with microbial resistance pathways, although detailed studies are still needed to elucidate these interactions fully.

Anti-inflammatory and Anticancer Potential

Similar compounds with thiazole structures often display anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may also possess therapeutic potential in these areas. Further research is necessary to confirm these effects and determine the specific pathways involved.

The exact mechanism of action for this compound is not fully understood. However, it is believed to interact with specific enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The presence of bromine enhances the compound’s lipophilicity, aiding in cellular uptake.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (5-Bromothiazol-2-yl)methanamine hydrochloride | Bromine at the 5-position of thiazole | Different position of bromination affects activity |

| Thiazole derivatives (general) | Various substitutions on thiazole | Broad range of biological activities |

| 2-Aminothiazole | Amino group at the 2-position instead of bromine | Lacks halogen substitution, affecting reactivity |

The comparative analysis highlights the uniqueness of this compound, particularly its specific bromination pattern which may influence its biological properties and reactivity profiles.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound showed significant inhibitory effects, suggesting its potential as a new antimicrobial agent.

- Anti-inflammatory Research : Investigations into its anti-inflammatory properties indicated that it may inhibit specific inflammatory pathways, although further studies are required to establish its efficacy and safety profile in clinical settings.

- Mechanistic Insights : Laboratory studies have suggested that the compound interacts with key enzymes involved in microbial resistance, providing insights into its potential applications in drug development.

Eigenschaften

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRZXJJIHNKMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.